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Saracatinib's Drug Interaction Profile

The table below summarizes the key interaction characteristics of Saracatinib.

Aspect Description Key Findings & Clinical Evidence

Primary
Metabolic
Pathway

CYP3A4 Metabolism [1] [2] Identified as cytochrome P450 3A4 substrate; co-
administration with strong CYP3A4

inhibitors/inducers may alter plasma concentrations.

Clinical PK
Interaction
Study

Combined with

Carboplatin/Paclitaxel [3]

Phase I study (N=116) found no evidence
Saracatinib affected carboplatin/paclitaxel exposure,
or vice versa. No CYP3A4-mediated PK DDI

observed in this specific combination.

Preclinical
Transporter
Interaction

Organic Cation Transporter

2 (OCT2) Inhibition [4]

In vitro data: Saracatinib inhibits OCT2, antagonizing

oxaliplatin efficacy by reducing cellular uptake.
Consider for experiments with OCT2 substrate drugs.
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For researchers investigating Saracatinib's potential drug interactions, the following approaches and

methodologies are recommended.

Assessing CYP3A4-Mediated Interactions

In Vitro Systems: Use human liver microsomes or recombinant CYP3A4 enzymes to determine the

fraction metabolized (fm) by CYP3A4 [5] [6].
Clinical DDI Study Design: A typical clinical DDI study involves administering a sensitive CYP3A4

probe substrate (e.g., midazolam) alone and then co-administered with Saracatinib. Pharmacokinetic
parameters (AUC, Cmax) are compared to determine if Saracatinib acts as an inducer or inhibitor

[7].
PBPK Modeling: Develop a Physiologically Based Pharmacokinetic (PBPK) model for Saracatinib.

This model can integrate in vitro data to simulate and predict the magnitude of clinical DDIs, helping
to de-risk and guide the design of clinical trials [5] [6].

Managing Potential Interactions in Research Subjects

With Strong CYP3A4 Inhibitors (e.g., Ketoconazole, Clarithromycin, Ritonavir): Concurrent use may
increase Saracatinib plasma concentrations, potentially raising the risk of adverse events. Consider

dose reduction or more frequent monitoring for toxicity [8] [9].
With Strong CYP3A4 Inducers (e.g., Rifampin, Carbamazepine, Phenytoin): Concurrent use may

decrease Saracatinib plasma concentrations, potentially leading to reduced efficacy. Consider dose
increase and close monitoring of therapeutic response [8] [9].

Visualizing Key Metabolic and Transporter Pathways

The diagram below illustrates the primary pathways involved in Saracatinib's disposition and its key

interaction mechanisms.
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Frequently Asked Questions (FAQs)

Q1: Is there any clinical evidence that Saracatinib affects the pharmacokinetics of other drugs? A1:

Yes, a Phase I study in patients with solid tumors investigated Saracatinib in combination with carboplatin

and/or paclitaxel (both CYP3A4 substrates). The study concluded that there was no evidence Saracatinib

affected the exposure to these chemotherapeutic agents [3].

Q2: What is a critical non-CYP450 interaction that pre-clinical researchers should be aware of? A2: In

vitro data indicates that Saracatinib inhibits the Organic Cation Transporter 2 (OCT2). It was shown to

reduce the uptake and efficacy of oxaliplatin in colorectal cancer cell lines in a schedule-dependent manner.

This is an important consideration when designing experiments with platinum-based or other OCT2 substrate

drugs [4].

Q3: What is the recommended action if a research subject taking Saracatinib requires treatment with

a strong CYP3A4 inducer? A3: Based on general principles of DDI management, co-administration with a

strong CYP3A4 inducer may significantly reduce Saracatinib exposure. It is recommended to consider
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increasing the Saracatinib dose and to closely monitor the subject for any signs of diminished efficacy.

Consultation with a clinical pharmacologist is advised [8] [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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